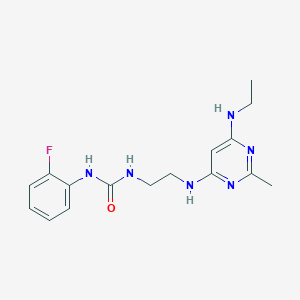

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea

Description

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a synthetic small-molecule urea derivative featuring a pyrimidine scaffold. Its structure includes a 2-fluorophenyl group linked via a urea moiety to an ethylamino-substituted pyrimidine ring. The ethylamino group at position 6 and the methyl group at position 2 of the pyrimidine core contribute to its unique physicochemical properties, such as solubility and hydrogen-bonding capacity. The 2-fluorophenyl moiety may enhance lipophilicity and influence target binding through steric and electronic effects.

Properties

IUPAC Name |

1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O/c1-3-18-14-10-15(22-11(2)21-14)19-8-9-20-16(24)23-13-7-5-4-6-12(13)17/h4-7,10H,3,8-9H2,1-2H3,(H2,20,23,24)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZOSLGTQZFWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea typically involves multiple steps:

-

Formation of the Pyrimidine Core: : The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine and 2-methyl-4-chloropyrimidine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

-

Introduction of the Ethylamino Group: : The ethylamino group is introduced via nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by an ethylamino group. This step often requires heating and the use of a polar aprotic solvent.

-

Coupling with Fluorophenyl Urea: : The final step involves coupling the ethylamino-substituted pyrimidine with 2-fluorophenyl isocyanate to form the urea linkage. This reaction is typically performed under mild conditions, using a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions, and the use of automated systems for precise addition of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea moiety or other functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), ammonia (NH3)

Major Products

Oxidation: N-oxides, hydroxylated derivatives

Reduction: Reduced urea derivatives, amines

Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea has several applications in scientific research:

Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Biology: It may be used as a tool compound to study cellular pathways and mechanisms of action.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino and fluorophenyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea ()

- Substituents: Pyrimidine ring: 4-methyl, 6-pyrrolidinyl (vs. 2-methyl, 6-ethylamino in the target compound). Aryl group: 3-chlorophenyl (vs. 2-fluorophenyl).

- The 3-chlorophenyl vs. 2-fluorophenyl substitution alters electronic properties (electron-withdrawing Cl vs. F) and steric bulk, which may affect binding pocket interactions .

1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea ()

- Substituents: Pyrimidine ring: 4,6-dimethyl (vs. 2-methyl, 6-ethylamino). Additional 4-ethylphenylamino group.

- The dimethylpyrimidine core reduces hydrogen-bonding capacity compared to the ethylamino group in the target compound .

Compounds from FGFR-Related Catalog ()

- Example: 939805-30-8 (1-(4-(4-Amino-6-(methoxymethyl)-7-(morpholinomethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-fluorophenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea).

- Substituents: Fluorophenyl groups at multiple positions, similar to the target compound. Morpholinomethyl and methoxymethyl groups enhance solubility.

- Key Differences :

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Research Findings and Implications

- Target Compound vs. : The ethylamino group may provide better water solubility than the pyrrolidinyl group, but the latter’s cyclic structure could enhance blood-brain barrier penetration. The 2-fluorophenyl group’s smaller size compared to 3-chlorophenyl might reduce steric hindrance in binding pockets .

- Target Compound vs. The pyrimidine core may favor interactions with ATP-binding kinase domains, whereas pyrrolo-triazine scaffolds are optimized for FGFR selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.